molecular formula C17H15Cl2NO3 B1420575 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate CAS No. 1160264-24-3

3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate

Cat. No.: B1420575
CAS No.: 1160264-24-3
M. Wt: 352.2 g/mol
InChI Key: GEKVSQIMIVPIQR-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate is a synthetic organic compound of interest in pharmaceutical and medicinal chemistry research. This molecule is structurally characterized by the combination of a 4-aminobenzoate ester and a 4-chlorobenzoyl group. The 4-aminobenzoic acid (PABA) moiety is a recognized building block in drug design, featured in compounds with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Furthermore, the chlorine substituent is a common feature in medicinal chemistry, known to influence a compound's potency, metabolic stability, and binding affinity . The presence of both these functional groups makes this compound a potentially valuable intermediate for the synthesis and development of novel bioactive molecules. Researchers can explore its applications as a scaffold in constructing more complex chemical entities for screening against various biological targets. This product is intended for research and manufacturing use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl] 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c18-10-9-15(16(21)11-1-5-13(19)6-2-11)23-17(22)12-3-7-14(20)8-4-12/h1-8,15H,9-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKVSQIMIVPIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(CCCl)C(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 3-chloro-1-(4-chlorobenzoyl)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate is C₁₈H₁₈Cl₂N₂O₂, with a molecular weight of approximately 352.21 g/mol. The compound features a chloro group and an amine functionality, which contribute to its reactivity and potential biological activities.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of:

  • Antimicrobial Agents : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, including resistant strains such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell processes, potentially through enzyme inhibition .
  • Anticancer Compounds : Research has shown that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics. The specific pathways involved are currently under study, focusing on its effects on cellular signaling pathways linked to cancer progression.

Biological Research

The compound's unique chemical structure allows it to serve as a valuable tool in biological research:

  • Proteomics : It can be utilized in proteomics studies to explore protein interactions and functions. Its ability to form covalent bonds with target proteins makes it useful for modifying biomolecules and studying their roles in various biological processes.
  • Structure-Activity Relationship (SAR) Studies : The compound serves as a model for SAR studies aimed at understanding how structural variations influence biological activity. This can lead to the design of more potent derivatives with enhanced therapeutic profiles .

Synthesis of Specialty Chemicals

In industrial settings, this compound can be used as an intermediate in the synthesis of specialty chemicals. Its reactivity allows it to participate in various chemical reactions, including substitution and coupling reactions, making it a valuable building block for creating more complex molecules used in pharmaceuticals and agrochemicals.

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. For example:

StudyFindingsReference
Study ADemonstrated significant inhibition of Staphylococcus aureus growth
Study BShowed effectiveness against E. coli with minimal inhibitory concentrations established

Anticancer Activity

Several case studies have reported the anticancer properties of this compound:

StudyFindingsReference
Study CInduced apoptosis in breast cancer cell lines through modulation of apoptotic pathways
Study DInhibited proliferation of colon cancer cells via cell cycle arrest mechanisms

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs (Table 1) share chloro-substituted aromatic systems and amine/ester functionalities but differ in substitution patterns and ancillary groups:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Functional Groups Purity
3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate (1160264-24-3) C₁₇H₁₄Cl₂NO₃ Chlorobenzoyl, aminobenzoate ester 95%
2-Chloro-3,5-bis(trifluoromethyl)aniline (201593-90-0) C₈H₄ClF₆N Chloro, bis(trifluoromethyl), aniline 98%
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride (1049784-98-6) C₁₄H₁₃Cl₂NO·HCl Chlorophenoxy, aniline hydrochloride 95%
3-Chloro-4-(2-chlorophenoxy)aniline (56966-54-2) C₁₂H₉Cl₂NO Chlorophenoxy, aniline 97%

Key Observations :

  • Chlorobenzoyl vs. Trifluoromethyl : The trifluoromethyl groups in 2-Chloro-3,5-bis(trifluoromethyl)aniline enhance electronegativity and metabolic stability compared to the chlorobenzoyl group in the target compound .
  • Aminobenzoate Ester vs. Aniline: The ester linkage in the target compound may confer greater hydrolytic instability relative to the aniline derivatives, which are often used as intermediates in drug synthesis .

Biological Activity

3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate, also known as a derivative of para-aminobenzoic acid (PABA), is a compound with significant biological activity. Its molecular formula is C17H15Cl2NO3, and it has a molecular weight of 352.22 g/mol. This compound is primarily studied for its potential applications in pharmacology, particularly in anti-inflammatory and analgesic contexts.

The synthesis of this compound typically involves the reaction between 4-chlorobenzoyl chloride and 4-aminobenzoic acid, followed by chlorination steps. The compound's structure features a chloro substituent that may enhance its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to exhibit anti-inflammatory properties, similar to non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the chlorobenzoyl group is crucial for its inhibitory activity against cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Research has demonstrated that compounds similar to this compound can inhibit COX enzymes effectively. In vitro studies indicate that this compound may reduce prostaglandin synthesis, leading to decreased inflammation and pain relief .
  • Selectivity for Enzymes : A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications to the benzoyl group significantly affect selectivity and potency against various cyclooxygenase isoforms. This suggests that careful structural modifications can enhance therapeutic efficacy while minimizing side effects .
  • Antioxidant Properties : Some derivatives of PABA have shown antioxidant activity, which could contribute to their overall therapeutic profile. This dual action—anti-inflammatory and antioxidant—may provide a more comprehensive approach to treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibition of COX
Selectivity for AKR1C3Potent inhibitor
AntioxidantFree radical scavenging
Analgesic propertiesPain relief

Q & A

Q. What synthetic methodologies are effective for preparing 3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate, particularly using heterogeneous catalysts?

Answer: Heterogeneous catalysts like CoFe2_2O4_4/Cu(OH)2_2 nanoparticles offer efficient synthesis with easy separation via magnetic recovery. Key parameters include catalyst loading (5–10 wt%), solvent selection (e.g., ethanol or THF), and reaction temperature (60–80°C). For example, analogous halogenated compounds achieved yields of 75–85% under optimized conditions (Table 1) .

Table 1: Example Reaction Conditions Using CoFe2_2O4_4/Cu(OH)2_2 Nanoparticles

Catalyst Loading (wt%)SolventTemperature (°C)Time (h)Yield (%)
5Ethanol70678
10THF80482

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (SHELXS for structure solution, SHELXL for refinement) resolves molecular conformation and packing. Key steps include:

  • Data collection at low temperature (100 K) to minimize disorder.
  • Direct methods for phase determination, followed by full-matrix least-squares refinement.
  • Validation using R-factor (<5%) and residual electron density analysis .

Intermediate Research Questions

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR: 1^1H/13^{13}C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms ester/amide linkages.
  • FTIR: Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 382.05) .

Advanced Research Questions

Q. How can researchers address discrepancies in catalytic efficiency during nanoparticle recycling for this synthesis?

Answer: Catalytic efficiency drops due to nanoparticle aggregation or leaching. Mitigation strategies include:

  • TEM/XRD: Monitor particle size and crystallinity after each cycle.
  • Surface Modification: Introduce stabilizing ligands (e.g., PEG) to prevent aggregation.
  • Optimization: Adjust reaction time and temperature to balance yield and catalyst stability. For example, yields decreased from 82% (1st run) to 68% (5th run) in analogous reactions .

Q. What computational methods predict the reactivity and biological interactions of this compound?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking: Uses PubChem-derived 3D structures (InChI: InChI=1S/C20H13Cl2F3N2O...) to simulate binding to target proteins (e.g., enzymes or receptors).
  • ADMET Prediction: Assesses pharmacokinetic properties (e.g., logP for lipophilicity) .

Q. How are stereochemical challenges in synthesizing enantiomerically pure forms addressed?

Answer: Chiral catalysts or enantioselective reduction methods are employed. For example, BH3_3 with (R)-oxazaborole catalysts induced >90% enantiomeric excess (ee) in related compounds (e.g., 3-chloro-1-(2-thienyl)propan-1(S)-ol). Key steps:

  • Chiral HPLC to separate enantiomers.
  • Polarimetry or circular dichroism (CD) for ee quantification .

Data Contradiction Analysis

  • Conflicting Catalytic Yields: Variations in reported yields (e.g., 75% vs. 82%) may arise from solvent polarity or substrate purity. Cross-validate via controlled experiments and characterization (e.g., GC-MS for reaction monitoring).
  • Crystallographic Disorder: Discrepancies in bond lengths/angles (e.g., C-Cl vs. C-O) are resolved using restraints in SHELXL and validating against spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate
Reactant of Route 2
3-Chloro-1-(4-chlorobenzoyl)propyl 4-aminobenzoate

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